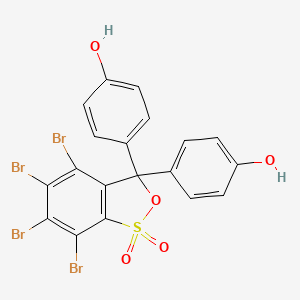

3,4,5,6-Tetrabromophenolsulfonephthalein

概要

説明

3,4,5,6-Tetrabromophenolsulfonephthalein is a chemical compound known for its use as a pH indicator and dye. It appears as a bright-red powder and has a molecular weight of 669.96. This compound is often utilized in various scientific and industrial applications due to its unique chemical properties .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5,6-Tetrabromophenolsulfonephthalein typically involves the bromination of phenolsulfonephthalein. The reaction is carried out in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually performed in an organic solvent like chloroform or carbon tetrachloride at a temperature range of 0-25°C .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to ensure precise control over reaction conditions, leading to high yields and purity of the final product .

化学反応の分析

Types of Reactions: 3,4,5,6-Tetrabromophenolsulfonephthalein undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions or amines

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Hydroxide ions in aqueous solution.

Major Products:

Oxidation: Formation of brominated quinones.

Reduction: Formation of less brominated phenols.

Substitution: Formation of substituted phenols.

科学的研究の応用

Chemistry

- pH Indicator : The compound is widely utilized as a pH indicator in titrations and various analytical procedures. Its ability to undergo structural changes in response to pH variations makes it effective for precise measurements.

- Chemical Reactions : It participates in oxidation, reduction, and substitution reactions. For instance:

- Oxidation : Can be oxidized using agents like potassium permanganate.

- Reduction : Reduction can be achieved with sodium borohydride.

- Substitution : Halogen substitution reactions can occur in the presence of nucleophiles like hydroxide ions.

Biology

- Staining Agent : In cell biology, 3,4,5,6-Tetrabromophenolsulfonephthalein is employed as a staining agent to visualize cellular components. Its unique absorption properties allow for effective imaging of biological samples.

Medicine

- Diagnostic Assays : The compound is utilized in various diagnostic assays and histological studies. Its ability to indicate protein concentrations through color changes upon interaction with proteins enhances its utility in medical diagnostics.

Environmental Monitoring

- Pollutant Detection : Recent research highlights the potential of this compound in environmental monitoring applications. It can quantify specific heavy metals and organic pollutants due to its distinct absorption peaks at certain wavelengths for these contaminants . This property is crucial for early identification and control of environmental pollution.

Data Tables

| Application Area | Specific Use Cases | Key Properties |

|---|---|---|

| Chemistry | pH indicator in titrations | Color change based on pH |

| Biology | Staining agent for cellular visualization | High stability and distinct absorption |

| Medicine | Diagnostic assays | Interaction with proteins |

| Environmental Monitoring | Detection of heavy metals and organic pollutants | Distinct absorption peaks |

Case Study 1: Environmental Monitoring

A study conducted on the application of this compound for detecting pollutants demonstrated its effectiveness in identifying heavy metals in water samples. The research indicated that this compound forms stable complexes with pollutants, enhancing analytical accuracy and reliability .

Case Study 2: Medical Diagnostics

In a histological study involving chick retinal maturation, researchers employed this compound as a protein error indicator during protein expression profiling. The compound's ability to indicate protein concentrations through colorimetric changes was pivotal in understanding retinal development .

作用機序

The mechanism of action of 3,4,5,6-Tetrabromophenolsulfonephthalein involves its ability to change color in response to pH variations. The compound undergoes structural changes that alter its absorbance properties, making it an effective pH indicator. The molecular targets include hydrogen ions, which interact with the compound to induce these changes .

類似化合物との比較

Bromophenol Blue: Another pH indicator with similar brominated phenol structure.

Bromothymol Blue: A pH indicator with a similar sulfonephthalein backbone but different bromination pattern.

Bromoxylenol Blue: A related compound used for similar applications

Uniqueness: 3,4,5,6-Tetrabromophenolsulfonephthalein is unique due to its high degree of bromination, which enhances its stability and color-changing properties. This makes it particularly useful in applications requiring precise pH measurements and stable dye properties .

生物活性

3,4,5,6-Tetrabromophenolsulfonephthalein , also known as TBPSP, is a synthetic compound that belongs to the family of brominated phenols and sulfonephthaleins. Its structure includes four bromine atoms and a sulfonic acid group, which contributes to its unique properties and biological activities. This article focuses on the biological activity of TBPSP, including its applications, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₉H₁₀Br₄O₅S

- Molecular Weight : 585.87 g/mol

- CAS Number : 564972

The compound exhibits a significant colorimetric response in various pH environments, making it valuable in analytical chemistry as a pH indicator.

Antimicrobial Properties

Research indicates that TBPSP possesses notable antimicrobial properties. It has been used effectively in various formulations to inhibit the growth of microorganisms, particularly algae and bacteria. The mechanism behind this activity is primarily attributed to the compound's ability to disrupt cellular processes in target organisms.

- Case Study : A study demonstrated that TBPSP could effectively inhibit the growth of certain algal species when used in concentrations ranging from 0.01% to 0.1% in aquatic environments. The inhibition rates were measured using spectrophotometric methods to assess algal biomass reduction over time .

Cytotoxicity and Safety Profile

While TBPSP shows promise as an antimicrobial agent, its cytotoxic effects on human cells have also been investigated. In vitro studies have revealed varying degrees of cytotoxicity depending on concentration and exposure time.

- Research Findings : A study evaluated the cytotoxic effects of TBPSP on human epithelial cells and found that at concentrations above 0.1%, there was a significant decrease in cell viability. The IC50 value was determined to be approximately 0.15% under specific experimental conditions .

Applications in Analytical Chemistry

TBPSP is widely used as an indicator in titrations due to its pH-sensitive properties. Its color changes from yellow at acidic pH to red at alkaline pH, allowing for easy visual detection of pH changes.

| pH Level | Color Change |

|---|---|

| < 4 | Yellow |

| 4 - 6 | Orange |

| > 6 | Red |

This property has made it a useful tool in various laboratory settings for monitoring reactions and determining the acidity or alkalinity of solutions .

Case Study 1: Algal Growth Inhibition

In a controlled laboratory setting, researchers tested the effectiveness of TBPSP against Chlorella vulgaris, a common freshwater green algae. The study involved exposing cultures to different concentrations of TBPSP over a period of seven days.

- Results :

- At 0.01% concentration: 20% growth inhibition.

- At 0.05% concentration: 50% growth inhibition.

- At 0.1% concentration: >90% growth inhibition.

These findings suggest that TBPSP can be an effective agent for controlling algal blooms in freshwater systems .

Case Study 2: Cytotoxicity Assessment

A separate study aimed to evaluate the cytotoxic effects of TBPSP on human lung carcinoma cells (A549). Cells were treated with varying concentrations of TBPSP for 24 hours.

- Results :

- At 0.05%: No significant cytotoxicity observed.

- At 0.1%: Approximately 30% reduction in cell viability.

- At 0.15%: Approximately 60% reduction in cell viability.

The data indicated that while low concentrations might be safe for use in certain applications, higher concentrations pose risks for human health .

特性

IUPAC Name |

4-[4,5,6,7-tetrabromo-3-(4-hydroxyphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10Br4O5S/c20-14-13-18(17(23)16(22)15(14)21)29(26,27)28-19(13,9-1-5-11(24)6-2-9)10-3-7-12(25)8-4-10/h1-8,24-25H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVZQGSXIKSAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2(C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)O2)C4=CC=C(C=C4)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10Br4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77172-72-6 | |

| Record name | 3,4,5,6-Tetrabromophenolsulfonephthalein | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4,5,6-TETRABROMOPHENOLSULFONEPHTHALEIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z8HQX73VP5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the nitrosylation of 3,4,5,6-Tetrabromophenolsulfonephthalein with isoamyl nitrite contribute to its function as a protein indicator?

A1: The research primarily focuses on synthesizing novel protein indicators. The paper outlines a process where this compound is reacted with isoamyl nitrite in the presence of an acid catalyst. This nitrosylation step introduces nitro or nitroso groups into the this compound structure. [] These modifications are hypothesized to enhance the compound's interaction with proteins, leading to a color change that reflects protein concentration. While the exact mechanism isn't detailed, this color change likely arises from electronic interactions between the modified compound and the protein structure.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。